molecular formula C13H22N6 B1664385 Adriforant CAS No. 943057-12-3

Adriforant

Cat. No.: B1664385
CAS No.: 943057-12-3
M. Wt: 262.35 g/mol
InChI Key: ISBHYKVAFKTATD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adriforant involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

Chemical Reactions Analysis

Types of Reactions: Adriforant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further investigated for their pharmacological properties .

Scientific Research Applications

Key Pharmacological Effects

  • Histamine-Induced Itch Reduction : In preclinical studies, adriforant demonstrated the ability to reduce acute histamine-induced itch responses in murine models .
  • Inflammation Amelioration : The compound showed efficacy in reducing inflammation in models of skin inflammation induced by MC903, a known irritant .
  • Transcriptional Modulation : this compound was found to normalize histamine-induced transcriptional changes in mast cells, indicating its potential role in modulating immune responses .

Atopic Dermatitis

This compound was primarily evaluated for its efficacy in treating moderate to severe atopic dermatitis through a series of clinical trials:

  • Phase 2 Trials : The ZEST trial aimed to assess the safety and efficacy of multiple oral doses of this compound. However, results indicated that it did not meet pre-specified efficacy endpoints, leading to the termination of the program due to lack of efficacy .
  • EASI Score Analysis : Although some participants showed improvements in the Eczema Area and Severity Index (EASI) scores, these changes were not statistically significant across all dosage groups .

Plaque Psoriasis

This compound was also investigated for plaque psoriasis but faced similar challenges regarding efficacy. The development program was ultimately discontinued due to insufficient evidence supporting its therapeutic benefits .

Comparative Data Table

Application AreaPhase of DevelopmentKey FindingsOutcome
Atopic DermatitisPhase 2Slight improvement in disease severity; no significant effect on pruritusDiscontinued
Plaque PsoriasisPhase 1Insufficient evidence for therapeutic benefitDiscontinued
Other Inflammatory ConditionsNot advancedPotential role as an immunomodulatorUnder investigation

Case Study 1: Atopic Dermatitis

In a Phase 2b trial involving patients with moderate to severe AD, this compound was administered over a 16-week period. Although initial preclinical results suggested promise, clinical outcomes revealed that the drug did not significantly reduce itch or improve overall disease severity compared to placebo . This discrepancy highlights the challenges of translating animal model findings into human clinical efficacy.

Case Study 2: Mechanistic Studies

Preclinical mechanistic studies showcased this compound's ability to inhibit histamine-induced ERK phosphorylation and Ca²⁺ flux in neurons. These findings support its potential as a therapeutic agent for conditions where histamine plays a pivotal role. However, these effects did not translate into meaningful clinical outcomes during trials .

Mechanism of Action

Adriforant exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in mediating inflammatory responses and immune cell recruitment. By blocking the histamine H4 receptor, this compound reduces inflammation and pruritus (itching) associated with conditions like atopic dermatitis . The molecular targets include immune cells such as eosinophils and mast cells, which play a crucial role in the inflammatory process .

Comparison with Similar Compounds

Adriforant is unique in its high selectivity for the histamine H4 receptor compared to other histamine receptor antagonists. Similar compounds include:

This compound’s uniqueness lies in its high selectivity and potency, making it a promising candidate for therapeutic applications targeting histamine H4 receptors .

Biological Activity

Adriforant, also known as PF-3893787 or ZPL389, is a novel compound that acts as a functional antagonist of the histamine H4 receptor (H4R). This receptor has been implicated in various inflammatory and allergic conditions, including atopic dermatitis (AD). The biological activity of this compound has been explored primarily in preclinical studies and clinical trials, revealing both its potential therapeutic effects and limitations.

This compound's primary mechanism involves the antagonism of H4R, which plays a significant role in mediating immune responses and inflammation. H4R is a G-protein coupled receptor that, when activated by histamine, can lead to the release of pro-inflammatory cytokines and the activation of mast cells. By inhibiting this receptor, this compound aims to reduce itch and inflammation associated with conditions like AD.

Key Findings from Preclinical Studies

  • Inhibition of Histamine-Induced Responses :
    • This compound has been shown to antagonize histamine-induced ERK phosphorylation in murine mast cells.
    • It normalizes transcriptional changes induced by histamine and reduces calcium flux in neurons dependent on histamine signaling .
  • Reduction of Inflammatory Responses :
    • In mouse models, this compound administration significantly reduced acute histamine-induced itch responses.
    • It also ameliorated skin inflammation in the MC903 model, which simulates aspects of atopic dermatitis .

Table 1: Summary of Preclinical Findings

Study AspectObservation
ERK PhosphorylationAntagonized by this compound
Calcium FluxReduced in neurons
Itch ResponseSignificantly decreased
Skin InflammationAmeliorated in MC903 model

Clinical Trials

This compound underwent evaluation in clinical settings, particularly focusing on its efficacy for moderate to severe atopic dermatitis. The most notable trial was a Phase 2 study (ZEST Trial) that aimed to assess the safety and efficacy of multiple oral doses.

Key Results from Clinical Trials

  • Trial Design : The ZEST trial was a randomized, double-blind, placebo-controlled study involving 360 participants over a 16-week treatment period .
  • Efficacy Endpoints : The primary endpoint was assessed using the Eczema Area and Severity Index (EASI) score.
  • Results :
    • At week 4, patients receiving higher doses (10 mg and above) showed a significant reduction in EASI scores compared to placebo.
    • However, despite initial improvements, the trial did not meet its pre-specified efficacy endpoints for long-term outcomes .

Table 2: EASI Score Changes Over Time

Treatment GroupWeek 2 Change (%)Week 4 Change (%)Week 6 Change (%)
Placebo-17.1-19.7-42.8
ZPL389 (3 mg)-20.1-36.1Not reported
ZPL389 (10 mg)-10.3-25.6Not reported
ZPL389 (30 mg)-14.2-17.7Not reported
ZPL389 (50 mg)-16.7-30.0Not reported

Case Studies

The clinical experience with this compound highlights variability in response among patients with atopic dermatitis. Some case studies indicated that while certain individuals experienced reductions in symptoms, others did not achieve significant improvement, underscoring the complexity of treating AD .

Properties

CAS No.

943057-12-3

Molecular Formula

C13H22N6

Molecular Weight

262.35 g/mol

IUPAC Name

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1

InChI Key

ISBHYKVAFKTATD-SNVBAGLBSA-N

SMILES

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Isomeric SMILES

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Canonical SMILES

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Appearance

White to off-white solid powder.

Key on ui other cas no.

943057-12-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZPL-3893787;  ZPL3893787;  ZPL 3893787;  ZPL-389;  ZPL 389;  ZPL389;  PF-03893787;  PF03893787;  PF 03893787;  PF-3893787;  PF3893787;  PF 3893787;  Adriforant; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriforant
Reactant of Route 2
Reactant of Route 2
Adriforant
Reactant of Route 3
Reactant of Route 3
Adriforant
Reactant of Route 4
Reactant of Route 4
Adriforant
Reactant of Route 5
Reactant of Route 5
Adriforant
Reactant of Route 6
Reactant of Route 6
Adriforant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.